molecular formula C17H21ClN2O4 B5546019 1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone

1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone

Cat. No. B5546019
M. Wt: 352.8 g/mol
InChI Key: MHDLLMYICCZSIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-step chemical processes, including Claisen Schmidt condensation, cyclization, and Mannich’s reaction, among others. These methods yield compounds with variations in their furanyl and phenyl groups, which are critical for their pharmacological activities. For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrates a complex synthetic pathway starting from 2-acetylfuran, showcasing the intricate steps involved in producing these types of molecules (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those closely related to "1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone", is confirmed through various spectroscopic methods such as IR, ^1H NMR, ^13C-NMR, and Mass spectrometry. These techniques provide detailed insights into the molecular composition and structural conformation of the compounds, essential for understanding their physical and chemical properties.

Chemical Reactions and Properties

Piperazine compounds undergo a variety of chemical reactions, forming new derivatives with diverse biological activities. The reactivity of these molecules towards different reagents under varying conditions highlights their chemical versatility. For instance, reactions involving alkylation, acidulation, and reduction are fundamental in synthesizing specific piperazine derivatives, which serve as key intermediates in pharmaceutical applications (Quan, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility in various solvents, and crystal structures, are crucial for their practical applications. These properties influence the compound's behavior in different environments, affecting its usability in pharmaceutical formulations and chemical reactions.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their reactivity, stability under different conditions, and interactions with various chemical groups, are significant for their application in drug discovery and synthesis. Understanding these properties enables the design of molecules with desired pharmacological effects and minimal side effects.

References

Scientific Research Applications

Arylpiperazine Derivatives

Arylpiperazine derivatives, a category to which our compound of interest may belong given its structural features, are extensively studied for their pharmacological properties. These compounds have been explored mainly for the treatment of depression, psychosis, or anxiety. The metabolism of these derivatives, including N-dealkylation leading to 1-aryl-piperazines, plays a significant role in their pharmacological actions due to their affinity for various neurotransmitter receptors. This suggests potential therapeutic applications in central nervous system disorders (Caccia, 2007).

Chlorophenols in the Environment

Chlorophenols (CPs), implied by the chlorophenyl component of the compound, have been identified as environmental pollutants with significant ecological impacts. Their presence in municipal solid waste incineration and potential as precursors to dioxins highlights the environmental and toxicological implications of chlorophenyl derivatives. Understanding their behavior in various conditions can inform the environmental risk assessment of related compounds (Peng et al., 2016).

Piperazine and its Analogues

Piperazine and its analogues have a rich history of medicinal use, providing a backbone for numerous drugs with diverse pharmacological activities. The review of anti-mycobacterial activity and structure-activity relationships of piperazine-based compounds indicates their importance in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores the potential of piperazine derivatives in addressing global health challenges (Girase et al., 2020).

Environmental Impact of Chlorophenol Derivatives

The environmental persistence and toxicity of chlorophenol derivatives, similar to the chlorophenyl part of the compound, have been studied extensively. These compounds pose risks to aquatic life and ecosystems due to their stability and bioaccumulation potential. Research on their toxic effects and mechanisms, especially in fish, highlights the ecological considerations necessary when dealing with chlorophenyl-containing compounds (Ge et al., 2017).

properties

IUPAC Name

1-(2-chlorophenyl)-4-[2-(oxolan-2-ylmethoxy)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-14-5-1-2-6-15(14)20-8-7-19(10-16(20)21)17(22)12-23-11-13-4-3-9-24-13/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDLLMYICCZSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone

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